Dbpr-108; dbpr 108

Descripción

BenchChem offers high-quality Dbpr-108; dbpr 108 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dbpr-108; dbpr 108 including the price, delivery time, and more detailed information at info@benchchem.com.

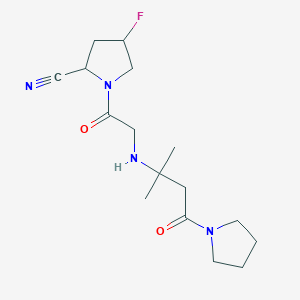

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H25FN4O2 |

|---|---|

Peso molecular |

324.39 g/mol |

Nombre IUPAC |

4-fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C16H25FN4O2/c1-16(2,8-14(22)20-5-3-4-6-20)19-10-15(23)21-11-12(17)7-13(21)9-18/h12-13,19H,3-8,10-11H2,1-2H3 |

Clave InChI |

VQKSCYBKUIDZEI-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CC(CC2C#N)F |

Origen del producto |

United States |

Foundational & Exploratory

The Incretin Enhancer: A Technical Guide to the Mechanism of Action of Prusogliptin (DBPR-108) as a Dipeptidyl Peptidase-4 Inhibitor

Foreword: The Evolving Landscape of Type 2 Diabetes Mellitus Management

The global prevalence of type 2 diabetes mellitus (T2DM) continues to present a formidable challenge to healthcare systems worldwide. The pathophysiology of T2DM is complex, characterized by insulin resistance and a progressive decline in pancreatic β-cell function. In recent years, the incretin system has emerged as a pivotal therapeutic target. Incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to nutrient intake and play a crucial role in glucose homeostasis. They potentiate glucose-dependent insulin secretion, suppress glucagon release, and contribute to a sense of satiety. However, the therapeutic utility of native incretins is limited by their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4). This has led to the development of DPP-4 inhibitors, a class of oral antihyperglycemic agents that enhance the action of endogenous incretins. This guide provides an in-depth technical overview of prusogliptin (DBPR-108), a novel, potent, and selective DPP-4 inhibitor, with a focus on its mechanism of action for researchers, scientists, and drug development professionals.

Dipeptidyl Peptidase-4: A Key Regulator of Glucose Homeostasis

DPP-4 is a serine exopeptidase that is widely expressed throughout the body, existing as both a transmembrane glycoprotein and a soluble form in circulation.[1] Its primary physiological role in glucose metabolism is the cleavage of N-terminal dipeptides from various peptide substrates, most notably those with a proline or alanine residue in the penultimate position. This enzymatic action leads to the inactivation of GLP-1 and GIP, thereby curtailing their insulinotropic effects.[2] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3][4] This mechanism of action carries a low intrinsic risk of hypoglycemia, a significant advantage in the management of T2DM.

Prusogliptin (DBPR-108): A Novel Cyanopyrrolidine-Based DPP-4 Inhibitor

Prusogliptin (DBPR-108) is a novel, orally bioavailable small molecule that belongs to the cyanopyrrolidine class of DPP-4 inhibitors.[3][5]

Chemical Identity:

-

Systematic Name: (2S,4S)-1-(2-((1,1-dimethyl-3-oxo-3-(1-pyrrolidinyl)propyl)amino)acetyl)-4-fluoro-2-pyrrolidinecarbonitrile[6]

-

Molecular Formula: C₁₆H₂₅FN₄O₂[7]

-

Molecular Weight: 324.40 g/mol [7]

-

SMILES: CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CF">C@HC#N[6]

Mechanism of Action: Potent and Selective Inhibition of DPP-4

The therapeutic efficacy of prusogliptin stems from its potent and highly selective inhibition of the DPP-4 enzyme.[8]

Biochemical Potency and Selectivity

Prusogliptin has demonstrated potent inhibitory activity against DPP-4 in preclinical studies.[8] The table below summarizes its in vitro potency.

| Enzyme | IC₅₀ (nM) |

| DPP-4 | 15 |

| DPP-2 | >50,000 |

| DPP-8 | >50,000 |

| DPP-9 | >50,000 |

| Fibroblast Activation Protein (FAP) | >50,000 |

Table 1: In vitro inhibitory potency and selectivity of prusogliptin (DBPR-108). Data sourced from[8].

This high degree of selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9, is a critical attribute, as off-target inhibition of these enzymes has been associated with adverse effects in earlier investigational compounds.[8]

Inferred Molecular Interactions with the DPP-4 Active Site

While specific X-ray crystallography or molecular docking studies for prusogliptin are not publicly available, its binding mode can be inferred from its cyanopyrrolidine scaffold, a common feature among many potent DPP-4 inhibitors. The active site of DPP-4 is comprised of several key subsites that accommodate the inhibitor molecule.

Based on structure-activity relationship studies of cyanopyrrolidine derivatives, the following interactions are likely crucial for the potent inhibition of DPP-4 by prusogliptin:[9]

-

S1 Subsite: The pyrrolidine ring of prusogliptin is expected to occupy the hydrophobic S1 pocket. The fluorine substitution at the 4-position of the pyrrolidine ring is a common feature in this class of inhibitors and is known to enhance potency.[5]

-

Covalent Interaction: The nitrile group of the cyanopyrrolidine scaffold is believed to form a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site, contributing to its potent inhibitory activity.

-

S2 Subsite: The side chain of the molecule likely interacts with the S2 subsite, which can accommodate a variety of functional groups.

-

Hydrogen Bonding: The amide and amine functionalities of prusogliptin are likely to form key hydrogen bonds with residues such as Glu205, Glu206, and Tyr662, which are known to be critical for anchoring inhibitors in the active site.

Downstream Pharmacodynamic Effects

The inhibition of DPP-4 by prusogliptin initiates a cascade of favorable physiological responses:

-

Increased Active GLP-1 and GIP Levels: By preventing their degradation, prusogliptin leads to a significant increase in the circulating levels of active GLP-1 and GIP.[10]

-

Enhanced Glucose-Dependent Insulin Secretion: The elevated incretin levels stimulate the pancreatic β-cells to release more insulin in response to a glucose challenge.[10]

-

Suppression of Glucagon Secretion: GLP-1, in particular, acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels.

-

Improved Glycemic Control: The combined effects of increased insulin and decreased glucagon lead to improved glycemic control, as evidenced by reductions in fasting and postprandial plasma glucose levels, as well as glycated hemoglobin (HbA1c).[11][12]

Caption: DPP-4 Signaling and Prusogliptin's Mechanism of Action.

Pharmacokinetic and Pharmacodynamic Profile of Prusogliptin

Clinical trials have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) properties of prusogliptin, supporting its development as a once-daily oral therapy.[8]

Pharmacokinetics

| Parameter | Single Dose (Healthy Subjects) | Multiple Doses (T2DM Patients) |

| Tmax (h) | 1.9 - 4.0 | 1.5 - 4.0 |

| t½ (h) | 3.1 - 18.6 | 7.4 - 10.2 |

| Dose Proportionality | Yes (25 - 600 mg) | Yes (50 - 200 mg) |

| Accumulation Ratio (Rac) | N/A | 0.85 - 1.3 |

Table 2: Summary of Pharmacokinetic Parameters of Prusogliptin (DBPR-108). Data compiled from[8].

Prusogliptin is rapidly absorbed, exhibits dose-proportional exposure, and has a terminal half-life that supports once-daily dosing with minimal accumulation.[8]

Pharmacodynamics

A clear dose-dependent relationship has been established between prusogliptin exposure and DPP-4 inhibition.[8]

| Dose | Maximum DPP-4 Inhibition (Emax) - Single Dose | Maximum DPP-4 Inhibition (Emax) - Multiple Doses |

| 50 mg | 64.7% | 62.1% |

| 100 mg | 72.6% | 69.9% |

| 200 mg | 88.7% | 89.4% |

Table 3: Pharmacodynamic Effect of Prusogliptin (DBPR-108) on DPP-4 Inhibition in Patients with T2DM. Data sourced from[8].

The robust and sustained inhibition of DPP-4 by prusogliptin translates into clinically meaningful improvements in glycemic control.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The following protocol outlines a standard fluorometric method for assessing the in vitro inhibitory activity of compounds like prusogliptin against the DPP-4 enzyme. This assay is crucial for the initial screening and characterization of potential DPP-4 inhibitors.

Materials and Reagents

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

Test compound (e.g., Prusogliptin)

-

Positive control inhibitor (e.g., Sitagliptin)

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

Create a serial dilution of the test compound in Assay Buffer to generate a range of concentrations for IC₅₀ determination.

-

Dilute the human recombinant DPP-4 enzyme to its working concentration in Assay Buffer as per the manufacturer's recommendation.

-

Prepare the Gly-Pro-AMC substrate solution in Assay Buffer.

-

-

Assay Plate Setup (in triplicate):

-

100% Activity (Control) Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the same volume of DMSO used for the inhibitor.

-

Inhibitor Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the diluted test compound solution.

-

Background Wells: Add Assay Buffer and the solvent used for the inhibitor (to measure background fluorescence).

-

-

Pre-incubation:

-

Mix the contents of the wells thoroughly.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation:

-

Add the diluted Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 30 minutes (incubation time may need optimization).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using the microplate reader.

-

-

Data Analysis:

-

Subtract the average background fluorescence from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Control Well)] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Caption: Experimental Workflow for In Vitro DPP-4 Inhibition Assay.

Conclusion and Future Directions

Prusogliptin (DBPR-108) is a potent, selective, and orally bioavailable DPP-4 inhibitor with a pharmacokinetic and pharmacodynamic profile that supports its use as a once-daily treatment for type 2 diabetes mellitus. Its mechanism of action, centered on the enhancement of the endogenous incretin system, offers effective glycemic control with a low risk of hypoglycemia. The clinical data accumulated to date demonstrates its efficacy and safety, both as a monotherapy and in combination with other antihyperglycemic agents.

Future research should aim to elucidate the precise molecular interactions of prusogliptin with the DPP-4 active site through co-crystallography studies. Such structural insights would not only solidify our understanding of its potent inhibitory activity but also guide the rational design of next-generation DPP-4 inhibitors with potentially improved pharmacological properties. As our understanding of the multifaceted roles of the incretin system continues to grow, agents like prusogliptin will remain integral to the therapeutic armamentarium for managing type 2 diabetes and its associated comorbidities.

References

-

Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes. [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

-

PRUSOGLIPTIN - precisionFDA. [Link]

-

Prusogliptin - Wikipedia. [Link]

-

Prusogliptin (DBPR108) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study. [Link]

-

Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial. [Link]

-

DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity. [Link]

-

Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. [Link]

-

A Single-dose and Multiple-dose Study to Evaluate the Pharmacokinetics and Pharmacodynamics of DBPR108 Tablets in Type 2 Diabetes Mellitus Patients. [Link]

-

DPP4 in Diabetes. [Link]

-

DPP-4 inhibitors (gliptins). [Link]

-

Efficacy and safety of DBPR108 monotherapy in patients with type 2 diabetes: a 12-week, randomized, double-blind, placebo-controlled, phase II clinical trial. [Link]

-

DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity. [Link]

-

Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation. [Link]

-

Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes. [Link]

-

GLP-1 analogues and DPP-4 inhibitors in type 2 diabetes therapy: from structural biology to clinics. [Link]

-

Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. [Link]

-

Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation. [Link]

-

DBPR108, A Dipeptidyl Peptidase-4 Inhibitor for Treatment of Type 2 Diabetes Mellitus: A Phase I, Randomized. [Link]

Sources

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (2S,4S)-4-Fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate (TS-021) is a selective and reversible dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Document: Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidas... - ChEMBL [ebi.ac.uk]

- 11. Synthesis and structure-activity relationships of potent 1-(2-substituted-aminoacetyl)-4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

Prusogliptin Dbpr-108 chemical structure and properties

An In-depth Technical Guide to Prusogliptin (DBPR-108): A Novel Dipeptidyl Peptidase-4 Inhibitor

Executive Summary: Prusogliptin (DBPR-108) is a potent, selective, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] By preventing the degradation of incretin hormones, Prusogliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, offering effective glycemic control with a low risk of hypoglycemia.[1][3] Phase III clinical trials have demonstrated its superiority to placebo and non-inferiority to sitagliptin in reducing HbA1c levels, both as a monotherapy and as an add-on to metformin.[4][5] Having secured marketing approval in China under the trade name Shanzeping (善泽平), Prusogliptin represents a significant advancement in T2DM therapeutics.[1][6] This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and validated experimental protocols for its characterization.

Introduction to Prusogliptin (DBPR-108)

The management of type 2 diabetes mellitus is a global health priority, with a continuous demand for novel therapeutic agents that offer improved glycemic control and a favorable safety profile. Dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone of T2DM therapy. They function by prolonging the action of endogenous incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose homeostasis.[1][3]

Prusogliptin (DBPR-108) is a new-generation, highly selective DPP-4 inhibitor developed by CSPC Pharmaceutical Group.[1][7] It is a small molecule drug designed to provide potent and sustained inhibition of the DPP-4 enzyme, thereby improving glycemic control.[3][8] Clinical evidence has substantiated its efficacy and safety, leading to its approval as a Class 1 innovative drug for T2DM in adults.[1][3]

Chemical Structure and Physicochemical Properties

The molecular architecture of Prusogliptin is central to its high potency and selectivity. Its peptidomimetic structure allows for strong and specific binding to the active site of the DPP-4 enzyme.

Chemical Identity

The fundamental properties of Prusogliptin are summarized below.

| Identifier | Value |

| IUPAC Name | (2S,4S)-1-[2-[(1,1-dimethyl-3-oxo-3-pyrrolidin-1-ylpropyl)amino]acetyl]-4-fluoropyrrolidine-2-carbonitrile[1][9] |

| Synonyms | DBPR-108, DBPR108, 善泽平 (Shanzeping)[1][10] |

| CAS Number | 1186426-66-3[7] |

| Molecular Formula | C₁₆H₂₅FN₄O₂[7][11][12] |

| Molecular Weight | 324.40 g/mol [7][11][12] |

| SMILES | CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CF[7][11] |

| InChI Key | VQKSCYBKUIDZEI-STQMWFEESA-N[7][11] |

Mechanism of Action and Pharmacology

Prusogliptin exerts its therapeutic effect by modulating the incretin pathway, a key physiological system for regulating blood glucose.

The Incretin System and DPP-4 Regulation

Following food intake, the gut releases incretin hormones GLP-1 and GIP. These hormones stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner. This action is naturally short-lived, as the enzyme DPP-4 rapidly cleaves and inactivates GLP-1 and GIP. In individuals with T2DM, the incretin effect is often diminished.

Prusogliptin's Selective Inhibition of DPP-4

Prusogliptin is a competitive inhibitor that binds selectively to the DPP-4 enzyme.[1] This inhibition prevents the degradation of active GLP-1 and GIP, prolonging their circulation and enhancing their glucose-lowering effects.[1][3] The glucose-dependent nature of this mechanism is a critical feature, as it minimizes the risk of hypoglycemia; the drug's action is pronounced when blood glucose is elevated and diminishes as glucose levels normalize.[1]

Caption: Mechanism of action of Prusogliptin in the incretin pathway.

In Vitro and In Vivo Potency

Prusogliptin demonstrates high potency for DPP-4 while maintaining excellent selectivity against related enzymes, which is crucial for minimizing off-target effects.[2]

| Parameter | Species | Value | Note |

| DPP-4 IC₅₀ | Human | 15 nM[1][2][9] | High potency |

| DPP-4 IC₅₀ | Rodents, Dogs, Monkeys | 4.1–20.4 nM[2] | Potent across species |

| DPP-8 IC₅₀ | Human | >50 nM[1][2] | High selectivity |

| DPP-9 IC₅₀ | Human | >50 nM[1][2] | High selectivity |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Non-Clinical and Clinical Pharmacokinetics (PK)

The pharmacokinetic profile of Prusogliptin supports a convenient once-daily dosing regimen.[2] Studies in healthy subjects and patients with T2DM have characterized its absorption, distribution, metabolism, and excretion (ADME) properties.

ADME Profile

Prusogliptin is rapidly absorbed following oral administration.[1][2] Its pharmacokinetics are linear and dose-proportional across the therapeutic range of 50–200 mg.[1][2] Steady-state plasma concentrations are typically achieved within 3 to 5 days of once-daily dosing, with minimal drug accumulation.[2][13]

Key Pharmacokinetic Parameters (Steady State in T2DM Patients)

| Parameter | 50 mg Dose | 100 mg Dose | 200 mg Dose |

| Tₘₐₓ (Median, h) | 1.5–4.0[2] | 1.5–4.0[2] | 1.5–4.0[2] |

| Cₘₐₓ (Mean, ng/mL) | 119[2][13] | 256[2][13] | 567[2][13] |

| t₁/₂ (Mean, h) | 7.4–10.2[2] | 7.4–10.2[2] | 7.4–10.2[2] |

| Accumulation Ratio (Rac) | 0.85–1.3[2] | 0.85–1.3[2] | 0.85–1.3[2] |

Tₘₐₓ: Time to reach maximum plasma concentration; Cₘₐₓ: Maximum plasma concentration; t₁/₂: Elimination half-life.

Pharmacodynamics (PD) and Clinical Efficacy

The pharmacodynamic effects of Prusogliptin are directly correlated with its pharmacokinetic profile, showing dose-dependent inhibition of plasma DPP-4 activity and a subsequent increase in active GLP-1 levels.[2]

Dose-Dependent DPP-4 Inhibition

Following multiple doses, Prusogliptin achieves significant inhibition of the DPP-4 enzyme. This sustained inhibition is the basis for its therapeutic efficacy.

-

50 mg dose: Achieves up to 62.1% maximum DPP-4 inhibition.[2]

-

100 mg dose: Achieves up to 69.9% maximum DPP-4 inhibition.[2]

-

200 mg dose: Achieves up to 89.4% maximum DPP-4 inhibition.[2]

This inhibition leads to a clinically meaningful increase in active GLP-1 levels, which has been shown to improve glucose tolerance in preclinical models.[1][14]

Clinical Efficacy in Type 2 Diabetes

Phase III clinical trials have confirmed the efficacy of Prusogliptin 100 mg once daily.

| Trial Setting | Primary Endpoint | Prusogliptin 100 mg | Comparator | Placebo |

| Monotherapy (24 Weeks) [4] | LS Mean Change in HbA1c | -0.63%[4] | -0.60% (Sitagliptin 100 mg)[4] | -0.02%[4] |

| Add-on to Metformin (24 Weeks) [5] | LS Mean Change in HbA1c | -0.70%[5][15] | N/A | -0.07%[5][15] |

LS Mean: Least Squares Mean; HbA1c: Glycated Hemoglobin.

In a 52-week extension study, the glycemic control benefits of Prusogliptin were sustained.[4] The drug also significantly lowered fasting and postprandial plasma glucose with a neutral effect on body weight.[4][5]

Experimental Protocols for Characterization

To ensure scientific integrity, methodologies for characterizing novel DPP-4 inhibitors like Prusogliptin must be robust and self-validating. Below are representative protocols.

Protocol: In Vitro DPP-4 Inhibition Assay

Objective: To determine the IC₅₀ value of Prusogliptin against human recombinant DPP-4. This is a foundational experiment to quantify the compound's potency.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Prusogliptin (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer (e.g., Tris-HCl, pH 7.5) to create a concentration gradient (e.g., 0.1 nM to 100 µM).

-

Reconstitute human recombinant DPP-4 enzyme to a working concentration in assay buffer.

-

Prepare the fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), in assay buffer.

-

-

Assay Execution:

-

In a 96-well microplate, add 20 µL of each Prusogliptin dilution or vehicle control (buffer with DMSO).

-

Add 20 µL of the DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the kinetic increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30 minutes. The rate of fluorescence increase is proportional to enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each concentration.

-

Normalize the data by setting the vehicle control as 100% activity and a high-concentration inhibitor control as 0% activity.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Workflow: In Vivo Pharmacodynamic Assessment in a Rodent Model

Objective: To evaluate the effect of orally administered Prusogliptin on plasma DPP-4 activity and active GLP-1 levels in a diet-induced obese (DIO) mouse model. This workflow validates the in vivo target engagement and physiological response.

Caption: Workflow for in vivo pharmacodynamic assessment of Prusogliptin.

Methodology:

-

Animal Model & Acclimatization: Utilize male diet-induced obese C57BL/6 mice, a relevant model for T2DM. Acclimatize animals and fast them overnight before the study.

-

Dosing: Administer Prusogliptin or a vehicle control orally via gavage at a predetermined dose.

-

Blood Collection: Collect serial blood samples (e.g., via tail vein) at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant and a commercial DPP-4 inhibitor cocktail (e.g., P800) to preserve active GLP-1.

-

Plasma Separation: Centrifuge blood samples immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis:

-

DPP-4 Activity: Measure DPP-4 enzymatic activity in plasma samples using a fluorometric assay similar to the in vitro protocol.

-

Active GLP-1 Levels: Quantify active GLP-1 concentrations using a validated ELISA kit.

-

-

Data Interpretation: Plot the percentage of DPP-4 inhibition and the concentration of active GLP-1 over time for both vehicle and Prusogliptin-treated groups to establish a time-course of the pharmacodynamic effect.

Safety and Tolerability Profile

Across multiple clinical trials, Prusogliptin has been shown to be safe and well-tolerated.[5][16] The overall incidence of adverse events was comparable to both placebo and sitagliptin groups.[4][5] Importantly, the glucose-dependent mechanism of action results in a low risk of hypoglycemia, and no significant cardiovascular adverse events have been observed.[2][15]

Conclusion and Future Directions

Prusogliptin (DBPR-108) is a highly potent and selective DPP-4 inhibitor with a robust clinical profile supporting its use in the treatment of type 2 diabetes. Its favorable pharmacokinetic and pharmacodynamic properties allow for effective, once-daily oral administration, leading to significant and sustained improvements in glycemic control. Its demonstrated non-inferiority to established therapies like sitagliptin, combined with a favorable safety profile, positions it as a valuable option for clinicians and patients.[4]

Future research may explore its efficacy and safety in specific patient populations, such as those with renal impairment, and its potential in combination therapies with other classes of antidiabetic agents, such as SGLT2 inhibitors.[10]

References

- Prusogliptin - Grokipedia.

- Liu, W., Yang, K., Lin, Y., et al. (2025). Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes. Clinical Pharmacokinetics.

- Prusogliptin - Wikipedia.

- Yeh, K. C., Yeh, T. K., Huang, C. Y., et al. (2021). DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity. Life Sciences.

- A Phase I Clinical Study of the Pharmacokinetics and Safety of Prusogliptin Tablets in Subjects with Mild to Moderate Hepatic Insufficiency and Normal Liver Function - ResearchG

- Wang, W., Guo, X., Yao, J., et al. (2024). Prusogliptin (DBPR108) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study. Diabetes, Obesity and Metabolism, 26(4), 1321-1332.

- CSPC. (2022). class 1 new drug “prusogliptin tablets” meets predefined endpoints in the pivotal clinical trials.

- Xu, J., Ling, H., Geng, J., et al. (2022). Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial. Diabetes, Obesity and Metabolism, 24(11), 2232-2240.

- PRUSOGLIPTIN - Inxight Drugs.

- Xu, J., Ling, H., Geng, J., et al. (2022). Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial. PMC.

- Prusogliptin - Drug Targets, Indications, Patents - P

- Efficacy and safety of DBPR108 (prusogliptin)

- Prusogliptin - CSPC ZhongQi Pharmaceutical Technology/National Health Research Institutes - AdisInsight. (2025).

- PRUSOGLIPTIN - precisionFDA.

- PRUSOGLIPTIN - gsrs.

- CSPC wins China clearance of new DPP-4 inhibitor - BioWorld. (2025).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Custom CLASS 1 NEW DRUG âPRUSOGLIPTIN TABLETSâ MEETS PREDEFINED ENDPOINTS IN THE PIVOTAL CLINICAL TRIALS [en.e-cspc.com]

- 4. Prusogliptin (DBPR108) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CSPC wins China clearance of new DPP-4 inhibitor | BioWorld [bioworld.com]

- 7. Prusogliptin - Wikipedia [en.wikipedia.org]

- 8. Prusogliptin - CSPC ZhongQi Pharmaceutical Technology/National Health Research Institutes - AdisInsight [adisinsight.springer.com]

- 9. PRUSOGLIPTIN [drugs.ncats.io]

- 10. Prusogliptin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. GSRS [precision.fda.gov]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Efficacy and safety of DBPR108 (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Incretin Effect and the Rise of DPP-4 Inhibitors: A Technical Guide to Novel Therapeutics for Type 2 Diabetes

This in-depth technical guide provides a comprehensive overview of the discovery, mechanism, and preclinical evaluation of novel dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes (T2D). It is intended for researchers, scientists, and drug development professionals actively engaged in the field of metabolic diseases.

Introduction: The Rationale for Targeting DPP-4 in Type 2 Diabetes

Type 2 Diabetes is a multifactorial metabolic disorder characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion. A key physiological process in glucose homeostasis is the "incretin effect," where gut-derived hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released in response to nutrient intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. In individuals with T2D, this incretin effect is diminished.

The enzyme dipeptidyl peptidase-4 (DPP-4) is the primary regulator of the bioavailability of GLP-1 and GIP. DPP-4 rapidly cleaves and inactivates these incretin hormones, thereby limiting their insulinotropic actions. Consequently, inhibiting DPP-4 has emerged as a compelling therapeutic strategy to enhance endogenous incretin levels, thereby improving glycemic control. DPP-4 inhibitors, also known as gliptins, work by preventing the breakdown of GLP-1 and GIP, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action carries a low risk of hypoglycemia, a significant advantage over some other classes of antidiabetic agents.

The DPP-4 Enzyme: Structure and Function

DPP-4, also known as CD26, is a transmembrane serine protease widely expressed on the surface of various cell types, including endothelial cells, T lymphocytes, and cells in the gastrointestinal tract, liver, and kidneys. The enzyme exists as a homodimer, with each monomer comprising a small N-terminal cytoplasmic domain, a transmembrane region, and a large extracellular domain that contains the catalytic site. The catalytic domain features a characteristic serine protease triad. Understanding the three-dimensional structure of the DPP-4 active site has been instrumental in the rational design of potent and selective inhibitors.

Chemical Classes and Structure-Activity Relationships (SAR) of Novel DPP-4 Inhibitors

The development of DPP-4 inhibitors has evolved from early substrate-like, peptidomimetic compounds to a diverse range of non-peptidomimetic, heterocyclic molecules with improved pharmacokinetic properties.

Substrate-Based vs. Non-Substrate-Based Inhibitors

DPP-4 inhibitors can be broadly categorized into two main classes based on their interaction with the enzyme:

-

Substrate-based inhibitors: These compounds mimic the natural substrates of DPP-4, typically containing a proline-like moiety that binds to the S1 subsite of the active site. Many of these inhibitors form a covalent or non-covalent bond with the enzyme.

-

Non-substrate-based inhibitors: These inhibitors do not necessarily mimic the substrate structure and can bind to different regions of the active site, including allosteric sites.

Key Chemical Scaffolds and SAR Insights

Several chemical scaffolds have been successfully employed in the design of novel DPP-4 inhibitors.

-

Cyanopyrrolidines: This class, which includes vildagliptin and saxagliptin, features a cyanopyrrolidine ring that mimics the proline residue of the natural substrate. The cyano group generally enhances potency.

-

β-Amino Acid Derivatives: Sitagliptin, the first FDA-approved DPP-4 inhibitor, is a prominent example of this class. Its structure provided a new template for the design of structurally diverse inhibitors.

-

Xanthine-Based Compounds: Linagliptin and alogliptin belong to this class, characterized by a xanthine scaffold.

-

Other Heterocyclic Scaffolds: Ongoing research is exploring a wide array of heterocyclic systems, including pyrazolopyrimidines and tetrahydro-pyridopyrimidines, to identify novel inhibitors with improved potency and selectivity.

The structure-activity relationship (SAR) for DPP-4 inhibitors is complex, with different structural moieties contributing to binding affinity and selectivity. For instance, inhibitors with pyrrolidine or trifluorophenyl fragments tend to bind in a similar fashion within the S1, S2, and S2 extensive domains of the enzyme. In contrast, pyrimidine-2,4-dione derivatives exhibit a different binding mode, with additional interactions in the S1' and S2' pockets.

Preclinical Evaluation of Novel DPP-4 Inhibitors: A Step-by-Step Guide

The preclinical development of a novel DPP-4 inhibitor involves a rigorous and systematic evaluation of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy.

In Vitro Enzyme Inhibition Assays

The initial step in characterizing a novel compound is to determine its inhibitory activity against the DPP-4 enzyme.

A Technical Guide to the Selectivity Profiling of DBPR-108 (Prusogliptin) Against Dipeptidyl Peptidases 8 and 9

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors represent a cornerstone in the management of type 2 diabetes mellitus (T2DM). Their therapeutic efficacy hinges on preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion. DBPR-108 (Prusogliptin) is a novel, potent DPP-4 inhibitor developed to provide effective glycemic control.[1][2] A critical determinant of the safety profile for any new agent in this class is its selectivity against other members of the DPP family, particularly DPP-8 and DPP-9. Inhibition of these homologous enzymes has been linked to severe toxicities in preclinical studies.[3][4] This technical guide provides an in-depth overview of the quantitative selectivity profile of DBPR-108, the scientific rationale for prioritizing this selectivity, and the detailed experimental methodologies employed to validate its specificity for DPP-4.

The Imperative for Selectivity: Why DPP-8 and DPP-9 Matter

The dipeptidyl peptidase family consists of several serine proteases with similar structural folds but distinct physiological roles.[5][6] While DPP-4 is a transmembrane protein primarily involved in regulating glucose homeostasis, DPP-8 and DPP-9 are cytosolic enzymes implicated in various cellular processes, including immune function and cell proliferation.[5][7]

Early research with less-selective DPP inhibitors revealed significant safety concerns. Preclinical studies in rodent and canine models demonstrated that dual inhibition of DPP-8 and DPP-9 leads to a unique and severe toxicity profile, including alopecia, thrombocytopenia, gastrointestinal distress, multiorgan histopathological changes, and even mortality.[3][4][8] These adverse effects are not observed with highly selective DPP-4 inhibitors, establishing a clear mandate for ensuring that new therapeutic candidates, such as DBPR-108, do not engage these off-target enzymes.[3][4] Therefore, rigorous selectivity profiling is not merely a characterization step but a critical safety validation essential for clinical development.

Quantitative Selectivity Profile of DBPR-108

The selectivity of an inhibitor is quantitatively expressed by comparing its half-maximal inhibitory concentration (IC50) against the target enzyme (DPP-4) versus its IC50 against off-target enzymes (DPP-8 and DPP-9). A higher ratio signifies greater selectivity. DBPR-108 demonstrates a superior selectivity profile compared to other established DPP-4 inhibitors.[9]

| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (µM) | DPP-9 IC50 (µM) | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) | Reference |

| DBPR-108 | 15 | >100 | >100 | >6,667-fold | >6,667-fold | [9] |

| Sitagliptin | 23 | >100 | >100 | >4,348-fold | >4,348-fold | [9] |

| Vildagliptin | 56 | 18.5 | 1.2 | ~330-fold | ~21-fold | [9] |

| Table 1: Comparative in vitro inhibitory activity and selectivity of DBPR-108 against human DPP enzymes. |

As shown in Table 1, DBPR-108 exhibits potent inhibition of DPP-4 with an IC50 of 15 nM.[9] Crucially, its inhibitory activity against DPP-8 and DPP-9 is negligible, with IC50 values exceeding 100 µM.[9] This results in a selectivity margin of over 6,600-fold, underscoring its high specificity and predicting a favorable safety profile by avoiding the toxicities associated with DPP-8/9 inhibition.[9][10]

Core Methodology: In Vitro Enzymatic Inhibition Assay

The foundation of selectivity profiling lies in a robust, reproducible in vitro enzymatic assay. A continuous fluorometric assay is the industry standard for determining the potency of inhibitors against DPP family enzymes.[3][11]

Assay Principle

The assay measures the catalytic activity of a purified, recombinant DPP enzyme. The enzyme cleaves a synthetic, non-fluorescent dipeptide substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor like DBPR-108, the rate of substrate cleavage is reduced in a concentration-dependent manner, allowing for the calculation of an IC50 value.[11]

Experimental Workflow Diagram

Step-by-Step Protocol

Materials:

-

Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.

-

Fluorogenic substrate: Gly-Pro-AMC (for DPP-4) or other suitable substrates (e.g., Ala-Pro-AFC for DPP-8).[3]

-

DBPR-108 stock solution (typically in DMSO).

-

Assay Buffer (e.g., Tris-HCl, pH 7.5).

-

Black, flat-bottom 96-well microplates.

-

Fluorescence plate reader with kinetic capabilities.

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution series of DBPR-108 in assay buffer. A typical starting point is a 10-point, 3-fold dilution series to cover a wide concentration range.

-

Reaction Setup: In the wells of a 96-well plate, add the following:

-

Assay Buffer.

-

Diluted DBPR-108 solution (or vehicle for control wells).

-

Diluted enzyme solution (DPP-4, DPP-8, or DPP-9). Omit enzyme from "background" wells.

-

-

Pre-incubation: Incubate the plate for approximately 15 minutes at 37°C. This step allows the inhibitor to reach binding equilibrium with the enzyme before the reaction starts.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Data Acquisition: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 60 seconds (Excitation: ~360 nm, Emission: ~460 nm for AMC).

-

Controls:

-

100% Activity Control: Contains enzyme and substrate but no inhibitor (vehicle only).

-

Background Control: Contains substrate but no enzyme, to measure substrate auto-hydrolysis.

-

Data Analysis:

-

The rate of reaction (slope of the linear portion of the kinetic read) is determined for each well.

-

The background rate is subtracted from all other wells.

-

The percent inhibition for each DBPR-108 concentration is calculated using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_100%_Activity))

-

The % Inhibition is plotted against the logarithm of the inhibitor concentration.

-

The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value.

-

The selectivity ratio is calculated by dividing the IC50 for DPP-8 and DPP-9 by the IC50 for DPP-4.

Confirmatory Cellular Assays

To complement the biochemical data, cell-based assays can be employed to assess inhibitor activity in a more physiological environment. These assays provide insights into cell permeability and target engagement within an intact cellular system.[12][13]

Principle: A cell line expressing the target DPP enzyme (e.g., Caco-2 or HepG-2 cells for DPP-4) is treated with the inhibitor.[12][13] A cell-permeable fluorogenic substrate is then added, and the resulting intracellular fluorescence is measured. This confirms that the inhibitor can cross the cell membrane and inhibit the target enzyme in its native environment. While primarily used to confirm on-target DPP-4 activity, this system can also be adapted for cells overexpressing DPP-8 or DPP-9 to verify the lack of off-target inhibition.

Mechanism of Action and the Role of Selectivity

The high selectivity of DBPR-108 is integral to its mechanism of action for treating T2DM. By specifically inhibiting DPP-4, DBPR-108 prevents the breakdown of the incretin hormones GLP-1 and GIP. This leads to elevated levels of active incretins, which in turn stimulate glucose-dependent insulin release from pancreatic β-cells and suppress glucagon secretion from α-cells. This entire cascade is dependent on precise target engagement without the confounding and dangerous effects of DPP-8/9 inhibition.

Conclusion

The selectivity profile of DBPR-108 (Prusogliptin) is a defining feature of its preclinical and clinical characterization. Rigorous in vitro enzymatic assays conclusively demonstrate its high potency for DPP-4 and, critically, its negligible activity against the closely related homologues DPP-8 and DPP-9.[9][10] This selectivity, with a margin exceeding 6,600-fold, is paramount for safety, effectively designing out the severe toxicities associated with non-selective DPP inhibition.[3][4] This technical guide outlines the robust methodologies that validate the specificity of DBPR-108, solidifying its standing as a highly selective agent for the treatment of type 2 diabetes.

References

-

Creative Biolabs. (n.d.). PathSpecific™ DPP-IV Protease Assay. Retrieved from [Link]

-

Hsieh, Y-L., et al. (2022). DBPR108, A Dipeptidyl Peptidase-4 Inhibitor for Treatment of Type 2 Diabetes Mellitus: A Phase I, Randomized. Journal of Pharmaceutical Sciences and Research, 9(5), 1-15. Retrieved from [Link]

-

Lin, Y-W., et al. (2021). DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity. Life Sciences, 278, 119574. Retrieved from [Link]

-

Guo, X., et al. (2022). Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial. Diabetes, Obesity and Metabolism, 24(11), 2232-2240. Retrieved from [Link]

-

National Institutes of Health. (2014). A Single-dose Phase 1 Study of DBPR108 in Healthy Male Subjects. ClinicalTrials.gov. Retrieved from [Link]

-

ResearchGate. (2021). DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity | Request PDF. Retrieved from [Link]

-

Guo, L., et al. (2024). Prusogliptin (DBPR108) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study. Diabetes, Obesity and Metabolism. Retrieved from [Link]

-

Chen, C-W., et al. (2023). Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes. Clinical Drug Investigation. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes. Retrieved from [Link]

-

Wilson, C. H., & Gorrell, M. D. (2013). Advances in Understanding the Expression and Function of Dipeptidyl Peptidase 8 and 9. The Journal of Immunology. Retrieved from [Link]

-

Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes, 54(10), 2988-2994. Retrieved from [Link]

-

Zhang, H., et al. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules. Retrieved from [Link]

-

Aiello, P., et al. (2023). Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays. Frontiers in Nutrition. Retrieved from [Link]

-

Medscape. (2005). Dipeptidyl Peptidase IV Inhibition -Treatment of Type 2 Diabetes. Retrieved from [Link]

-

Baetta, R., & Corsini, A. (2009). Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. Current Opinion in Investigational Drugs. Retrieved from [Link]

-

Pang, L., et al. (2022). New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors. Frontiers in Pharmacology. Retrieved from [Link]

-

Ross, B., et al. (2018). Structures and mechanism of dipeptidyl peptidases 8 and 9, important players in cellular homeostasis and cancer. PNAS. Retrieved from [Link]

Sources

- 1. DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prusogliptin (DBPR108) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. medscape.com [medscape.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pnas.org [pnas.org]

- 7. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. jajgastrohepto.org [jajgastrohepto.org]

- 10. Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays [frontiersin.org]

Pharmacokinetics of Dbpr-108 (Prusogliptin) in Preclinical Models

Executive Summary

Dbpr-108 , also known by its International Nonproprietary Name (INN) Prusogliptin , is a novel, potent, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2] Unlike earlier generations of DPP-4 inhibitors, Dbpr-108 was engineered to maximize selectivity against DPP-8 and DPP-9, thereby mitigating off-target toxicities such as alopecia and thrombocytopenia.

This technical guide details the preclinical pharmacokinetic (PK) profile of Dbpr-108, synthesizing data from rodent and non-rodent models. The compound exhibits rapid oral absorption, moderate half-life supporting once-daily dosing, and a clean metabolic profile.[3] Its pharmacokinetic behavior correlates directly with its pharmacodynamic (PD) effect: sustained >80% inhibition of plasma DPP-4 activity, leading to elevated active GLP-1 levels and improved glucose tolerance in diet-induced obese (DIO) models.

Compound Profile & Mechanism of Action[1][2][4]

Chemical Identity

-

Code Name: Dbpr-108

-

Chemical Class: Fluorinated pyrrolidine derivative.

-

Molecular Target: Dipeptidyl Peptidase-4 (EC 3.4.14.5).

Mechanism of Action (MoA)

Dbpr-108 functions as a competitive, reversible inhibitor of DPP-4. Under physiological conditions, DPP-4 rapidly degrades incretin hormones, specifically Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP).[4][5] By inhibiting this enzyme, Dbpr-108 extends the half-life of active GLP-1, enhancing glucose-dependent insulin secretion from pancreatic

Selectivity & Safety

A critical differentiator for Dbpr-108 is its selectivity profile.

-

DPP-4 IC50: ~15 nM (Potent inhibition).[2]

-

Selectivity: >3000-fold selectivity over DPP-8 and DPP-9.

-

Implication: High selectivity prevents the T-cell toxicity and immunological side effects associated with the inhibition of DPP-8/9.

Figure 1: Mechanism of Action. Dbpr-108 prevents the degradation of active GLP-1 by inhibiting DPP-4.[2][3][6]

Bioanalytical Methodology

Robust quantification of Dbpr-108 in biological matrices (plasma, urine) is a prerequisite for valid PK data. The standard protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Validated LC-MS/MS Protocol

-

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex API series).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Separation: C18 Reverse-phase column (e.g., Waters XBridge or Phenomenex Kinetex).

-

Mobile Phase: Gradient elution using Acetonitrile and 0.1% Formic Acid in water.

-

Detection: Multiple Reaction Monitoring (MRM) mode.

-

Sample Preparation: Protein precipitation (PPT) using acetonitrile or methanol (1:3 v/v ratio) to ensure high recovery (>90%).

Figure 2: Bioanalytical workflow for the quantification of Dbpr-108 in plasma.

Preclinical Pharmacokinetic Profile

The pharmacokinetic characterization of Dbpr-108 demonstrates a profile consistent with a once-daily oral drug: rapid absorption, moderate volume of distribution, and dose-proportional exposure.

Absorption and Bioavailability

In preclinical species (Sprague-Dawley rats and Beagle dogs), Dbpr-108 is rapidly absorbed following oral administration.

-

Tmax (Time to Maximum Concentration): Typically occurs between 1.5 to 2.0 hours in rats.

-

Absorption Rate: First-order kinetics.

-

Food Effect: Minimal impact observed in preclinical models, suggesting flexibility in dosing relative to meals.

Distribution and Metabolism

-

Plasma Protein Binding: Moderate.

-

Metabolic Stability: Dbpr-108 shows high stability in liver microsomes. It is not a potent inhibitor or inducer of major CYP450 enzymes, reducing the risk of drug-drug interactions (DDIs).[7]

-

Volume of Distribution (Vd): Indicates distribution into extravascular tissues, consistent with its efficacy in target organs (pancreas, liver).

Elimination

-

Half-life (t1/2):

-

Clearance: Renal excretion plays a significant role.[7] The compound exhibits linear pharmacokinetics, where AUC increases proportionally with dose.[3]

Quantitative PK Parameters (Rat Model)

The following table summarizes the core PK parameters derived from a single oral dose study in Sprague-Dawley rats.

| Parameter | Definition | Value (Mean ± SD) | Unit |

| Dose | Administered Oral Dose | 5 | mg/kg |

| Cmax | Max Plasma Concentration | 108 | ng/mL |

| Tmax | Time to Cmax | 1.8 | h |

| AUC | Area Under Curve | ~410 | ng[7]·h/mL |

| t1/2 | Elimination Half-life | 3.8 | h |

| Bioavailability | Systemic Availability | Moderate-High | % |

Data Source: Synthesized from Yeh et al., Life Sciences (2021) and related regulatory filings.

Pharmacodynamics & Efficacy Correlation[2]

The pharmacokinetic exposure of Dbpr-108 translates directly into pharmacodynamic efficacy. The critical threshold for therapeutic effect in DPP-4 inhibitors is often cited as >80% inhibition of the enzyme activity over the dosing interval.

PK/PD Relationship

-

Inhibition Duration: A single dose maintains >80% DPP-4 inhibition for >24 hours in preclinical models, despite the plasma half-life being shorter. This suggests a tight binding affinity (slow dissociation) or a high concentration in the target compartment.

-

GLP-1 Elevation: Administration leads to a statistically significant increase in active GLP-1 levels (2-3 fold) following an oral glucose challenge.

Efficacy in Disease Models

-

Result: Dbpr-108 (0.1 mg/kg) significantly reduced glucose excursion (AUC of glucose).

-

Combination Therapy: When co-administered with Metformin (50 mg/kg), a synergistic effect was observed, normalizing glucose tolerance to near-lean control levels.

Figure 3: PK/PD Cascade. The kinetic profile supports sustained target engagement essential for glycemic control.

Conclusion and Translational Implications

The preclinical pharmacokinetic profile of Dbpr-108 validates its design as a potent, once-daily oral antidiabetic agent.

-

Rapid Onset: The short Tmax (1.5–2h) ensures rapid control of postprandial glucose excursions.

-

Sustained PD: Despite a moderate elimination half-life in rodents (3.8h), the pharmacodynamic blockade of DPP-4 is sustained, supporting the once-daily dosing regimen confirmed in subsequent clinical trials.

-

Safety: The high selectivity ratio (>3000x) against DPP-8/9 predicts a superior safety profile compared to non-selective inhibitors, a hypothesis supported by the lack of toxicity in 4-week repeat-dose studies in rats and dogs.

For researchers and developers, Dbpr-108 represents a benchmark in "clean" DPP-4 inhibitor design, balancing potency with high specificity to minimize off-target liabilities.

References

-

Yeh, K.C., et al. (2021). "DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity."[1][2][4] Life Sciences, 278, 119574.[10] Link[2]

-

Liu, W., et al. (2025). "Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes."[2] Clinical Pharmacokinetics. Link

-

Wang, W., et al. (2025). "Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A phase III clinical trial." Diabetes, Obesity and Metabolism.[1] Link

-

CSPC Pharmaceutical Group. (2025). "Approval of Prusogliptin (Shanzeping) in China." Corporate Press Release. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jajgastrohepto.org [jajgastrohepto.org]

- 4. Frontiers | Preclinical pharmacological profiles of cofrogliptin, a novel and bi-weekly DPP-4 inhibitor [frontiersin.org]

- 5. Physiological and pharmacological actions of glucagon like peptide-1 (GLP-1) in domestic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Custom CLASS 1 NEW DRUG âPRUSOGLIPTIN TABLETSâ MEETS PREDEFINED ENDPOINTS IN THE PIVOTAL CLINICAL TRIALS [en.e-cspc.com]

- 7. Opportunities and challenges of incretin-based hypoglycemic agents treating type 2 diabetes mellitus from the perspective of physiological disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

DBPR-108: A Technical Guide to its Dipeptidyl Peptidase-4 (DPP-4) Binding Affinity and IC50 Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of DBPR-108 as a DPP-4 Inhibitor

DBPR-108, also known as Prusogliptin, is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor that has been developed for the treatment of type 2 diabetes mellitus.[1][2][3] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, DBPR-108 prevents the degradation of these incretins, thereby prolonging their activity, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[4][5] This mechanism of action makes DPP-4 inhibitors a valuable therapeutic class for the management of type 2 diabetes. This technical guide provides an in-depth overview of the binding affinity of DBPR-108 to DPP-4, focusing on its IC50 values, and details the methodologies used for its determination.

Binding Affinity and Potency of DBPR-108

The inhibitory potency of DBPR-108 against DPP-4 is a key determinant of its therapeutic efficacy. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

DBPR-108 exhibits a high binding affinity for DPP-4, with a reported IC50 value of 15 nM .[1] Further studies have shown that DBPR-108 potently and selectively inhibits DPP-4 activity in the plasma of various species, including humans, rodents, dogs, and monkeys, with IC50 values ranging from 4.1 to 20.4 nM .[1] This demonstrates a consistent and potent inhibitory effect across different preclinical and clinical models.

Comparative Potency and Selectivity

A critical aspect of a successful drug candidate is its selectivity for the intended target over other related enzymes, which minimizes the potential for off-target effects. DBPR-108 has demonstrated excellent selectivity for DPP-4 over other closely related dipeptidyl peptidases, such as DPP-2, DPP-8, and DPP-9, as well as fibroblast activation protein (FAP). The IC50 values for these off-target enzymes are reported to be greater than 50 nM, and in some cases, greater than 100 µM, indicating a significantly lower affinity for these proteases.[1][6]

For context, the IC50 of sitagliptin, another widely used DPP-4 inhibitor, ranged from 12.3 to 64.4 nM in the same species, suggesting that DBPR-108 possesses comparable or even superior potency.[1]

| Enzyme | DBPR-108 IC50 | Sitagliptin IC50 |

| DPP-4 | 15 nM (4.1–20.4 nM)[1] | 12.3–64.4 nM[1] |

| DPP-2 | > 50 nM[1] | > 100 µM[6] |

| DPP-8 | > 50 nM[1] | > 100 µM[6] |

| DPP-9 | > 50 nM[1] | > 100 µM[6] |

| FAP | > 50 nM[1] | Not widely reported |

Mechanism of Action: DPP-4 Inhibition

The therapeutic effect of DBPR-108 is a direct consequence of its inhibition of the DPP-4 enzyme. The following diagram illustrates the signaling pathway involved.

Caption: Signaling pathway of DPP-4 and its inhibition by DBPR-108.

Experimental Protocol: In Vitro DPP-4 Enzyme Inhibition Assay

The determination of the IC50 value for DBPR-108 is typically performed using a fluorometric in vitro enzyme inhibition assay. This method is widely adopted due to its high sensitivity, reliability, and suitability for high-throughput screening.

Principle of the Assay

The assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a synthetic fluorogenic substrate, most commonly Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[4][7] DPP-4 cleaves the Gly-Pro dipeptide from the substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of AMC release, measured by an increase in fluorescence intensity over time, is directly proportional to the DPP-4 activity. In the presence of an inhibitor like DBPR-108, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal. The IC50 value is then calculated by measuring the inhibitory effect of a range of DBPR-108 concentrations.

Step-by-Step Methodology

The following is a representative protocol for determining the IC50 of a DPP-4 inhibitor, based on standard industry practices.

1. Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, typically Tris-HCl (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[7]

-

DPP-4 Enzyme Solution: Reconstitute and dilute recombinant human DPP-4 enzyme in the assay buffer to a final working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.

-

Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentration. A common final concentration is around the Km value of the substrate for the enzyme (e.g., 100 µM).[7]

-

DBPR-108 (Inhibitor) Solution: Prepare a stock solution of DBPR-108 in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock solution in the assay buffer to obtain a range of concentrations for testing.

2. Assay Procedure:

-

Plate Setup: The assay is typically performed in a 96-well or 384-well microplate format. Designate wells for:

-

Blank (No Enzyme): Contains assay buffer and substrate solution.

-

Control (No Inhibitor): Contains assay buffer, DPP-4 enzyme solution, and substrate solution.

-

Inhibitor Wells: Contains assay buffer, DPP-4 enzyme solution, substrate solution, and varying concentrations of DBPR-108.

-

-

Pre-incubation: Add the assay buffer, DPP-4 enzyme solution, and either the inhibitor solution or vehicle control to the appropriate wells. Allow the plate to pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[4]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader. The excitation wavelength is typically in the range of 350-360 nm, and the emission wavelength is in the range of 450-465 nm.[4][7] Measurements are taken kinetically over a set period (e.g., 30-60 minutes).

3. Data Analysis:

-

Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate Percentage Inhibition: The percentage of inhibition for each DBPR-108 concentration is calculated using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank)) where:

-

V_inhibitor is the reaction rate in the presence of the inhibitor.

-

V_blank is the reaction rate in the absence of the enzyme.

-

V_control is the reaction rate in the absence of the inhibitor.

-

-

Determine IC50: Plot the percentage of inhibition against the logarithm of the DBPR-108 concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, XLfit) to determine the IC50 value.

Experimental Workflow Diagram

Caption: Experimental workflow for DPP-4 IC50 determination.

Conclusion

DBPR-108 (Prusogliptin) is a highly potent and selective inhibitor of the DPP-4 enzyme, a key target in the management of type 2 diabetes. Its low nanomolar IC50 value and excellent selectivity profile underscore its potential as a robust therapeutic agent. The in vitro fluorometric assay for determining DPP-4 inhibition provides a reliable and reproducible method for quantifying the potency of inhibitors like DBPR-108. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering insights into the binding affinity of DBPR-108 and the experimental methodologies employed in its characterization.

References

-

Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC. (2025, April 19). Retrieved from [Link]

-

DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

DBPR108, A Dipeptidyl Peptidase-4 Inhibitor for Treatment of Type 2 Diabetes Mellitus: A Phase I, Randomized. (2022, August 16). Retrieved from [Link]

-

class 1 new drug “prusogliptin tablets” meets predefined endpoints in the pivotal clinical trials - CSPC, Azithromycin, Penicillins Coupon. (2022, August 30). Retrieved from [Link]

-

Prusogliptin - Grokipedia. (n.d.). Retrieved from [Link]

-

DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity - PubMed. (2021, August 1). Retrieved from [Link]

-

Optimization and Validation of a Fluorogenic Dipeptidyl Peptidase 4 enzymatic assay in Human Plasma | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Prusogliptin - CSPC ZhongQi Pharmaceutical Technology/National Health Research Institutes - AdisInsight. (2025, October 31). Retrieved from [Link]

-

Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure. (2016, July 20). Retrieved from [Link]

-

A Sensitive Fluorescence Assay of Serum Dipeptidyl Peptidase IV Activity to Predict the Suitability of its Inhibitors in Patients with Type 2 Diabetes Mellitus - SSRN. (2024, May 13). Retrieved from [Link]

-

(PDF) Efficacy and safety of DBPR108 (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - ResearchGate. (2025, October 31). Retrieved from [Link]

-

Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation - MDPI. (n.d.). Retrieved from [Link]

-

Prusogliptin - Drug Targets, Indications, Patents - Patsnap Synapse. (2026, March 3). Retrieved from [Link]

-

Prusogliptin (DBPR108) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study - PubMed. (2024, April 15). Retrieved from [Link]

Sources

- 1. Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jajgastrohepto.org [jajgastrohepto.org]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Prusogliptin: A Deep Dive into its Therapeutic Potential in Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: March 7, 2026

Executive Summary

Prusogliptin (also known as DBPR108) is a novel, potent, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor that has recently gained approval in China for the treatment of type 2 diabetes mellitus (T2DM).[1] This technical guide provides a comprehensive overview of the current scientific and clinical data on Prusogliptin, with a focus on its therapeutic potential in metabolic disorders. Synthesizing preclinical and clinical findings, this document delves into the mechanism of action, pharmacokinetic and pharmacodynamic profiles, and established efficacy and safety in T2DM. Furthermore, it explores the scientific rationale for its potential application in other metabolic conditions, such as non-alcoholic fatty liver disease (NAFLD), while clearly delineating the current evidence landscape. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals in the field of metabolic diseases.

Introduction: The Rise of DPP-4 Inhibition and the Emergence of Prusogliptin

The global prevalence of metabolic disorders, particularly T2DM, continues to escalate, demanding the development of novel therapeutic agents with improved efficacy and safety profiles. The incretin system, a key regulator of glucose homeostasis, has emerged as a prime target for therapeutic intervention. Dipeptidyl peptidase-4 (DPP-4) is a serine protease that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby diminishing their insulinotropic and glucagonostatic effects.[2][3] Inhibition of DPP-4 prolongs the action of endogenous incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[4] This mechanism of action has established DPP-4 inhibitors, or "gliptins," as a cornerstone of T2DM management.

Prusogliptin is a new-generation, orally bioavailable small molecule inhibitor of DPP-4, developed by CSPC Pharmaceutical Group.[5] It has demonstrated high potency and selectivity for DPP-4, positioning it as a promising therapeutic option for individuals with T2DM.[5] This guide will provide a detailed examination of the scientific data that underpins the therapeutic utility of Prusogliptin.

Mechanism of Action: Enhancing the Incretin Effect

Prusogliptin exerts its therapeutic effects by competitively and selectively inhibiting the DPP-4 enzyme.[5] This inhibition prevents the degradation of GLP-1 and GIP, leading to increased circulating levels of their active forms.[2][5] The enhanced incretin signaling results in several physiological responses that contribute to improved glycemic control:

-

Glucose-Dependent Insulin Secretion: Increased active GLP-1 and GIP levels stimulate the pancreas to release insulin in a glucose-dependent manner. This means that insulin secretion is augmented primarily when blood glucose levels are elevated, minimizing the risk of hypoglycemia.[1]

-

Suppression of Glucagon Secretion: Elevated GLP-1 levels suppress the release of glucagon from pancreatic alpha cells, particularly in the postprandial state. This reduces hepatic glucose production, a major contributor to hyperglycemia in T2DM.[1][3]

The signaling pathway initiated by Prusogliptin's inhibition of DPP-4 is illustrated in the diagram below.

Caption: Prusogliptin inhibits DPP-4, increasing active incretin levels.

Preclinical Evaluation: Foundational Evidence of Efficacy

The antihyperglycemic activity of Prusogliptin was first established in preclinical studies. A key animal model utilized was the diet-induced obese (DIO) mouse, which mimics many features of human T2DM. In these studies, oral administration of Prusogliptin demonstrated a significant improvement in glucose tolerance.[5] This effect was correlated with dose-dependent inhibition of plasma DPP-4 activity and a subsequent increase in active GLP-1 levels.[5]

Key Preclinical Findings:

-

Potent and Selective DPP-4 Inhibition: In vitro enzymatic assays revealed that Prusogliptin is a potent inhibitor of human DPP-4 with a half-maximal inhibitory concentration (IC50) in the nanomolar range. It also demonstrated high selectivity for DPP-4 over other related proteases like DPP-8 and DPP-9, which is crucial for minimizing off-target effects.[5]

-

Improved Glucose Homeostasis in vivo: In DIO mice, Prusogliptin administration led to a marked reduction in glucose excursion during an oral glucose tolerance test (OGTT). This indicates improved glucose disposal and overall glycemic control.[5]

Experimental Protocol: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a fundamental preclinical experiment to assess a compound's effect on glucose metabolism. The following is a standardized protocol:

-

Animal Model: C57BL/6J mice are typically used and fed a high-fat diet for a specified period to induce obesity and insulin resistance.

-

Fasting: Mice are fasted overnight (typically 6 hours) with free access to water.

-

Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels using a glucometer.

-

Drug Administration: Prusogliptin or vehicle control is administered orally via gavage at a predetermined time before the glucose challenge.

-

Glucose Challenge: A concentrated glucose solution (typically 2 g/kg body weight) is administered orally via gavage.

-

Blood Glucose Monitoring: Blood samples are collected from the tail vein at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to quantify the glucose excursion. A lower AUC in the Prusogliptin-treated group compared to the vehicle group indicates improved glucose tolerance.

Caption: Workflow for a preclinical oral glucose tolerance test.

Clinical Development: Efficacy and Safety in Type 2 Diabetes

The clinical development program for Prusogliptin has robustly demonstrated its efficacy and safety in adult patients with T2DM. Pivotal Phase III clinical trials have evaluated Prusogliptin as both a monotherapy and as an add-on therapy to metformin.[5][6]

Monotherapy in Treatment-Naïve Patients